N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1421500-95-9
VCID: VC11903332
InChI: InChI=1S/C18H20N4O2S/c1-12-9-15(21-24-12)18(23)19-11-13-10-16(17-7-4-8-25-17)22(20-13)14-5-2-3-6-14/h4,7-10,14H,2-3,5-6,11H2,1H3,(H,19,23)
SMILES: CC1=CC(=NO1)C(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4
Molecular Formula: C18H20N4O2S
Molecular Weight: 356.4 g/mol

N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide

CAS No.: 1421500-95-9

Cat. No.: VC11903332

Molecular Formula: C18H20N4O2S

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide - 1421500-95-9

Specification

CAS No. 1421500-95-9
Molecular Formula C18H20N4O2S
Molecular Weight 356.4 g/mol
IUPAC Name N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C18H20N4O2S/c1-12-9-15(21-24-12)18(23)19-11-13-10-16(17-7-4-8-25-17)22(20-13)14-5-2-3-6-14/h4,7-10,14H,2-3,5-6,11H2,1H3,(H,19,23)
Standard InChI Key AGNRLTCSMFUPRL-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4
Canonical SMILES CC1=CC(=NO1)C(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4

Introduction

Synthesis Pathway

Although direct synthesis data for this specific compound is unavailable in the provided sources, the general approach to synthesizing similar compounds involves:

  • Formation of the Pyrazole Core: Cyclization reactions using hydrazines and 1,3-diketones or their equivalents.

  • Attachment of the Thiophene Ring: Thiophene derivatives are often introduced via coupling reactions or as starting materials.

  • Incorporation of the Oxazole Ring: Oxazole rings are typically synthesized through cyclodehydration of α-hydroxyketones with amides.

  • Final Coupling: The carboxamide group is introduced via amidation reactions using carboxylic acid derivatives.

These steps are typically confirmed using spectroscopic techniques like NMR (proton and carbon), IR spectroscopy, and mass spectrometry.

Biological Activity

Compounds with similar structural motifs have been studied for various biological activities:

a) Potential Antifungal Activity

Thiophene-containing molecules are known for their antifungal properties. Pyrazole derivatives have also demonstrated activity against fungal pathogens like Fusarium graminearum and Botrytis cinerea .

c) Anticancer Potential

Heterocyclic compounds containing oxazole and pyrazole rings have shown promise in inhibiting tumor cell proliferation by targeting specific enzymes or DNA interactions .

d) Antimicrobial Applications

The presence of thiophene and oxazole rings enhances antimicrobial activity against resistant bacterial strains .

Spectroscopic Characterization

To confirm the structure of this compound, typical characterization methods include:

TechniqueKey Observations
1H NMRSignals corresponding to aromatic protons (thiophene), aliphatic protons (cyclopentyl), and amide NH.
13C NMRPeaks for carbon atoms in pyrazole, thiophene, oxazole, and carboxamide groups.
IR SpectroscopyCharacteristic bands for C=O (amide), C=N (heterocycles), and C-H stretching vibrations.
Mass SpectrometryMolecular ion peak confirming molecular weight; fragmentation patterns revealing stability of substructures.

Research Implications

The compound’s multi-functional structure makes it a versatile candidate for various pharmacological applications:

  • Drug development targeting inflammatory diseases.

  • Antifungal agents combating plant pathogens.

  • Anticancer agents due to potential enzyme inhibition or DNA interaction.

Further studies such as molecular docking, in vitro assays, and toxicity profiling are essential to validate its therapeutic potential.

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